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Compound of Interest

Compound Name: Tfax 594,SE

Cat. No.: B11927528 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to address

common issues encountered when using TFAX 594,SE, with a focus on reducing background

fluorescence.

Frequently Asked Questions (FAQs)
Q1: What is TFAX 594,SE and what are its primary applications?

TFAX 594,SE is an amine-reactive red fluorescent dye. Its succinimidyl ester (SE) functional

group readily reacts with primary amines on proteins and other biomolecules to form stable

covalent bonds. This makes it suitable for a variety of applications, including:

Immunofluorescence (IF) and Immunocytochemistry (ICC): Labeling primary or secondary

antibodies to visualize the localization of specific proteins in cells and tissues.

Flow Cytometry: Staining cells with fluorescently labeled antibodies for analysis and sorting.

Microscopy: Including 2-photon excitation microscopy and super-resolution microscopy

techniques like dSTORM.[1]

Q2: What are the key spectral properties of TFAX 594,SE?

The optical properties of TFAX 594,SE are summarized in the table below.
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Property Value

Excitation Maximum (λex) ~590 nm

Emission Maximum (λem) ~617-660 nm

Extinction Coefficient (ε) 92,000 M⁻¹cm⁻¹

Quantum Yield (Φ) 0.66

Reactive Group N-hydroxysuccinimidyl (NHS) ester

Reactivity Primary amines

Q3: How does TFAX 594,SE compare to other red fluorescent dyes like Alexa Fluor® 594 and

Texas Red®?

TFAX 594,SE is presented as a bright and photostable alternative to other red fluorescent

dyes.
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Feature TFAX 594,SE Alexa Fluor® 594 Texas Red®

Brightness

Forms bright and

photostable

conjugates. Proteins

labeled with TFAX

594,SE are reported

to be several-fold

brighter than those

labeled with Texas

Red® dyes.[2][3]

Known for its high

brightness and

photostability.[4]

A commonly used red

fluorescent dye,

though some

alternatives are

reported to be brighter

and more photostable.

[5]

Photostability
Described as

photostable.

Highly photostable, a

key feature of the

Alexa Fluor® family.

Can be prone to

photobleaching, with

alternatives like Alexa

Fluor® 594 offering

greater photostability.

pH Sensitivity
Insensitive to pH in

the range of 4-10.

Fluorescence is

independent of pH

from 4 to 10.

Generally stable, but

some variations can

occur.

Troubleshooting Guide: High Background
Fluorescence
High background fluorescence is a common issue in immunofluorescence experiments that can

obscure specific signals. The following guide provides potential causes and solutions to help

you reduce background when using TFAX 594,SE-conjugated antibodies.

Problem: High background staining across the entire sample.
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Possible Cause Recommended Solution

Excessive antibody concentration

Titrate your primary and secondary antibodies to

determine the optimal concentration that

provides a good signal-to-noise ratio. Start with

the manufacturer's recommended dilution and

perform a series of dilutions from there.

Insufficient blocking

Block non-specific binding sites by incubating

your sample with a blocking buffer for an

adequate amount of time. Common blocking

agents include normal serum from the species

of the secondary antibody or Bovine Serum

Albumin (BSA). Consider increasing the

blocking incubation period.

Inadequate washing

Increase the number and duration of wash steps

after primary and secondary antibody

incubations to remove unbound antibodies.

Using a buffer containing a mild detergent like

Tween-20 can be beneficial.

Non-specific binding of the secondary antibody

Run a control where you omit the primary

antibody to see if the secondary antibody is

binding non-specifically. If it is, consider using a

different secondary antibody or a more stringent

blocking and washing protocol.

Autofluorescence of the sample

Some cells and tissues have endogenous

molecules that fluoresce. To check for this,

examine an unstained sample under the

microscope. If autofluorescence is high, you can

try pre-treating the sample with a quenching

agent or using a fluorophore that emits in a

different spectral range.

Problem: Punctate or speckled background.
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Possible Cause Recommended Solution

Antibody aggregates
Centrifuge your antibody solutions at high speed

before use to pellet any aggregates.

Precipitated dye

Ensure that the TFAX 594,SE is completely

dissolved in a suitable solvent like DMSO before

conjugation.

Contaminated buffers
Use freshly prepared, filtered buffers to avoid

particulate contamination.

Experimental Protocols
Antibody Conjugation with TFAX 594,SE
This protocol is a general guideline for labeling antibodies with TFAX 594,SE. The optimal dye-

to-protein ratio should be determined empirically for each antibody.

Materials:

Antibody to be labeled (in an amine-free buffer like PBS)

TFAX 594,SE

Anhydrous Dimethylsulfoxide (DMSO)

1 M Sodium bicarbonate, pH 8.3

Purification column (e.g., Sephadex G-25)

Phosphate-Buffered Saline (PBS)

Procedure:

Prepare the Antibody:

Dissolve the antibody in 0.1 M sodium bicarbonate buffer, pH 8.3, at a concentration of 2-5

mg/mL. If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed
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against PBS first.

Prepare the TFAX 594,SE Solution:

Dissolve TFAX 594,SE in DMSO to a concentration of 10 mg/mL immediately before use.

Conjugation Reaction:

Add the TFAX 594,SE solution to the antibody solution while gently stirring. A common

starting point is a 10-fold molar excess of the dye to the antibody.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purification:

Separate the labeled antibody from the unconjugated dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

Collect the fractions containing the labeled antibody.

Determine the Degree of Labeling (DOL):

Measure the absorbance of the conjugate at 280 nm (for protein) and 590 nm (for TFAX
594,SE).

Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / [(A_280 -

(A_max × CF)) × ε_dye] Where:

A_max is the absorbance at 590 nm.

A_280 is the absorbance at 280 nm.

ε_protein is the molar extinction coefficient of the antibody at 280 nm (~210,000

M⁻¹cm⁻¹ for IgG).

ε_dye is the molar extinction coefficient of TFAX 594,SE at 590 nm (92,000 M⁻¹cm⁻¹).

CF is the correction factor (A_280 of the free dye / A_max of the free dye). This value

may need to be determined empirically or obtained from the manufacturer.
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Immunofluorescence Staining Protocol
This protocol provides a general workflow for immunofluorescence staining using a TFAX
594,SE-conjugated antibody.

Materials:

Cells cultured on coverslips or tissue sections on slides

Phosphate-Buffered Saline (PBS)

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

Blocking Buffer (e.g., 5% normal goat serum and/or 1% BSA in PBS)

TFAX 594,SE-conjugated primary or secondary antibody

Mounting medium with an antifade reagent

(Optional) Unlabeled primary antibody if using a conjugated secondary antibody

(Optional) Nuclear counterstain (e.g., DAPI)

Procedure:

Cell/Tissue Preparation:

Wash cells/tissue briefly with PBS.

Fix the sample with fixation buffer for 10-15 minutes at room temperature.

Wash three times with PBS.

Permeabilization (for intracellular targets):

Incubate with permeabilization buffer for 10 minutes at room temperature.
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Wash three times with PBS.

Blocking:

Incubate with blocking buffer for 30-60 minutes at room temperature to reduce non-

specific antibody binding.

Antibody Incubation:

Direct Staining: Dilute the TFAX 594,SE-conjugated primary antibody in blocking buffer

and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

Indirect Staining:

Dilute the unlabeled primary antibody in blocking buffer and incubate for 1-2 hours at

room temperature or overnight at 4°C.

Wash three times with PBS containing 0.1% Tween-20.

Dilute the TFAX 594,SE-conjugated secondary antibody in blocking buffer and incubate

for 1 hour at room temperature, protected from light.

Washing:

Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.

Counterstaining (Optional):

Incubate with a nuclear counterstain like DAPI for 5 minutes.

Wash once with PBS.

Mounting:

Mount the coverslip onto a microscope slide using an antifade mounting medium.

Seal the edges of the coverslip with nail polish.

Store the slides at 4°C in the dark until imaging.
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Visualizations
Signaling Pathway: EGFR Activation
This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling

pathway, a common target for immunofluorescence studies. A TFAX 594,SE-conjugated

antibody could be used to visualize the localization of EGFR or other proteins in this pathway.
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Click to download full resolution via product page

Caption: Simplified EGFR signaling pathway.

Experimental Workflow: Antibody Conjugation
This diagram outlines the key steps in conjugating TFAX 594,SE to an antibody.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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